ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate
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Overview
Description
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a β-keto ester. One common method involves the condensation of ethyl acetoacetate with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can be compared with other similar compounds, such as:
N,N-Dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks in organic synthesis.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylamino group and is used in the synthesis of functional bio-relevant polymers.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators and have applications in photopolymerization.
Properties
CAS No. |
1609173-69-4 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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